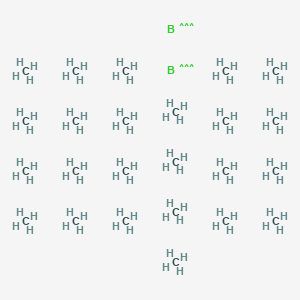![molecular formula C40H48Br2N4Ni-4 B13383244 1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B13383244.png)
1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,3,3’-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is a complex organometallic compound featuring nickel as the central metal atom This compound is characterized by its unique spirobi structure, which includes two cyclohexa[d]1,3-diaza-2-nickelacyclopentane rings connected via a spiro carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,3,3’-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] typically involves the reaction of nickel salts with appropriate ligands under controlled conditions. One common method involves the use of nickel(II) bromide and N,N’-dibenzylcyclohexanediamine as starting materials. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
1,1’,3,3’-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced nickel complexes. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
1,1’,3,3’-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure and reactivity.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of 1,1’,3,3’-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] involves its interaction with molecular targets through coordination chemistry. The nickel center can coordinate with various ligands, facilitating catalytic reactions. The spirobi structure allows for unique spatial arrangements, enhancing its reactivity and selectivity in different chemical processes.
類似化合物との比較
Similar Compounds
- 1,1’,3,3’-Tetrabenzyl-2,2-dichloro-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]
- 1,1’,3,3’-Tetrabenzyl-2,2-diiodo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]
- 1,1’,3,3’-Tetrabenzyl-2,2-difluoro-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]
Uniqueness
The dibromo groups enhance its ability to participate in substitution reactions, making it a versatile compound for various chemical transformations .
特性
分子式 |
C40H48Br2N4Ni-4 |
|---|---|
分子量 |
803.3 g/mol |
IUPAC名 |
benzyl-(2-benzylazanidylcyclohexyl)azanide;dibromonickel |
InChI |
InChI=1S/2C20H24N2.2BrH.Ni/c2*1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;;/h2*1-6,9-12,19-20H,7-8,13-16H2;2*1H;/q2*-2;;;+2/p-2 |
InChIキー |
YUBKELUYFGSGFU-UHFFFAOYSA-L |
正規SMILES |
C1CCC(C(C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.C1CCC(C(C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.[Ni](Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B13383183.png)



![N-[6,7-dimethyl-5-(1-octylpyridin-1-ium-3-carbonyl)-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B13383196.png)
![Methyl 7-[2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B13383200.png)
![[(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0^{3,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B13383208.png)


![tert-butyl (3S)-3-[(oxetan-3-yl)amino]piperidine-1-carboxylate](/img/structure/B13383227.png)

